molecular formula C15H26BN3O2 B591311 1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine CAS No. 1323919-64-7

1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine

Cat. No. B591311
CAS RN: 1323919-64-7
M. Wt: 291.202
InChI Key: PRLTVODJPCFDHW-UHFFFAOYSA-N
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Description

The compound “1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The molecule also contains a 1,3,2-dioxaborolane ring, which is a type of boronic ester. Boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the 1,3,2-dioxaborolane ring is a five-membered ring containing boron, oxygen, and carbon atoms . The presence of these rings and the various substituents likely contribute to the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C18H29BN2O2, and it has a molecular weight of 316.25 . The compound’s InChI key is CYEYLYGHCOHIDC-UHFFFAOYSA-N .

Scientific Research Applications

Enzyme Inhibition and Drug Metabolism

Research has shown the importance of understanding the interaction between small-molecule drugs and hepatic Cytochrome P450 (CYP) enzymes due to the potential for metabolism-based drug-drug interactions (DDIs). The selectivity of chemical inhibitors for various CYP isoforms is crucial for predicting DDIs, which is relevant for compounds like the one that may be involved in or affected by such metabolic pathways (Khojasteh et al., 2011).

DNA Interaction and Drug Design

The interaction of synthetic dyes with DNA, as exemplified by Hoechst 33258, underlines the potential of compounds with specific structural features (such as piperidine derivatives) to bind to DNA. This has implications for the design of drugs targeting DNA or its associated processes (Issar & Kakkar, 2013).

Heterocyclic Compound Synthesis

The chemistry of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones showcases the utility of certain scaffolds in synthesizing a wide range of heterocyclic compounds. This highlights the potential application of the compound for synthesizing diverse heterocycles, which are crucial in medicinal chemistry (Gomaa & Ali, 2020).

Ligand Design for Receptor Modulation

The development of ligands for D2-like receptors, incorporating arylcycloalkylamines (including phenyl piperidines and piperazines), indicates the relevance of structural modifications in enhancing the potency and selectivity of compounds for receptor modulation. This is particularly pertinent for compounds designed for therapeutic use in neuropsychiatric disorders (Sikazwe et al., 2009).

Antimicrobial and Antituberculosis Activity

Piperazine derivatives have been extensively investigated for their antimicrobial and antituberculosis activity. This suggests potential applications of the compound in developing treatments for infectious diseases, given the importance of the piperazine scaffold in medicinal chemistry (Girase et al., 2020).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation . Therefore, it’s important to handle it with care, using appropriate personal protective equipment.

properties

IUPAC Name

1-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)12-10-17-19(11-12)13-6-8-18(5)9-7-13/h10-11,13H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLTVODJPCFDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine

Synthesis routes and methods I

Procedure details

A mixture of 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine (0.500 g, 1.80 mmol) and 37% aqueous formaldehyde solution (0.269 mL, 3.61 mmol) in MeOH (10.0 mL) were combined and stirred at 40° C. for 2 h. Then sodium borohydride (205 mg, 5.41 mmol) was carefully added to the reaction mixture left to stir for 16 h. The reaction was concentrated in vacuo to a solid. The crude product was dissolved in EtOAc and washed with water several times. The organic layer was collected, dried with sodium sulfate, filtered and concentrated in vacuo to a solid to yield the desired product. 1H NMR (400 MHz, CD3OD): δ 7.90 (s, 1H), 7.67 (s, 1H), 4.16-4.26 (m, 1H), 3.00 (d, J=12.13 Hz, 2H), 2.34 (s, 3H), 2.25 (td, J=11.75, 3.28 Hz, 2H), 2.03-2.15 (m, 4H), 1.31 (s, 12H).
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Synthesis routes and methods II

Procedure details

A solution of 5.00 g (13.3 mmol) 4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester in a 4 N solution of hydrochloric acid in dioxane was stirred at room temperature for 16 hours. The precipitate that has formed was filtered off and the filtrate was evaporated to dryness. This residue was dissolved in 20 ml DMF and 2.6 ml (18.5 mmol) triethylamine and 0.6 ml (9.7 mmol) iodomethane were added. The reaction mixture was stirred for 16 hours at room temperature. The precipitate that had formed was filtered off and the filtrate was evaporated in vacuo. The residue was partitioned between water and dichloromethane. The organic phase was dried over sodium sulphate and evaporated. The residue was chromatographed on a silica gel column with toluene/ethylacetate as eluent yielding 1-methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine as colourless crystals; HPLC-MS: 1.29 min, [M+H] 292.
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